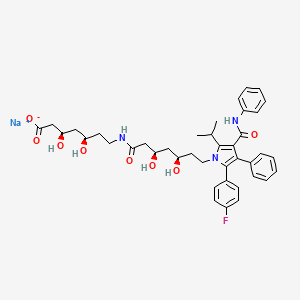

Atorvastatin IMpurity F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H47FN3NaO8 |

|---|---|

Molecular Weight |

739.8 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1 |

InChI Key |

OHFKZDUXUWJNCG-ZNOPIPGTSA-M |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Atorvastatin Impurity F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin Impurity F is a known process-related impurity in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its known physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Atorvastatin.

Chemical Identity and Physicochemical Properties

This compound, also known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid, is a dimeric impurity formed during the manufacturing process of Atorvastatin.[1] Its formation is often associated with specific synthetic routes and conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid | [1] |

| Synonyms | Atorvastatin Diamino Impurity, Atorvastatin Related Compound F | [1] |

| CAS Number | 887196-24-9 (free acid) | [2] |

| Molecular Formula | C40H48FN3O8 | [2] |

| Molecular Weight | 717.84 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 142°C | [3] |

Synthesis of this compound

The synthesis of this compound is primarily of interest for the preparation of analytical standards to monitor its presence in Atorvastatin active pharmaceutical ingredient (API). The formation of this impurity can occur via the Paal-Knorr condensation during the synthesis of the Atorvastatin core structure.[4] A common route involves the self-condensation of an amino ester intermediate.[4]

Experimental Protocol for Synthesis

The following is a generalized protocol based on literature reports for the synthesis of a protected form of this compound, which can then be deprotected to yield the final compound.

Materials:

-

tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Amine intermediate 5)[4]

-

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (Diketone intermediate 6)[4]

-

Cyclohexane[4]

-

Morpholine[4]

-

Pivalic acid[4]

-

Tetrabutylammonium hydrogen sulfate (TBAHS)[4]

-

Methanol[4]

-

5% Palladium on carbon[4]

-

Hydrogen gas[4]

Procedure:

-

Self-condensation of the amine intermediate: The amino ester intermediate (5) is subjected to self-condensation to yield the corresponding diamino ester (8).[4] This reaction is typically carried out in a suitable solvent with a catalyst.

-

Paal-Knorr condensation: The resulting diamino ester (8) is then reacted with the diketone intermediate (6) in cyclohexane in the presence of morpholine, pivalic acid, and TBAHS.[4] The reaction mixture is refluxed for an extended period (e.g., 34 hours).[4] This step forms the protected this compound.

-

Deprotection: The protecting groups are removed to yield this compound. This can be achieved through catalytic hydrogenation using palladium on carbon in methanol to remove a Cbz protecting group, if present, followed by acidic or basic hydrolysis of ester and acetonide groups.[4]

-

Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.

Caption: Synthetic pathway for this compound.

Analytical Characterization

The identification and quantification of this compound in Atorvastatin API and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

A variety of reversed-phase HPLC methods have been developed and validated for the separation and quantification of Atorvastatin and its impurities, including Impurity F.

Table 2: Representative HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 (EP Monograph) |

| Column | X-Select CSH C18 (4.6 x 150 mm, 3.5 µm) | Octylsilyl C8 (L7) (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer:Acetonitrile:Tetrahydrofuran (575:400:25, v/v/v) with 2g/L 1-Octane Sulfonic Acid Sodium Salt, pH 3.0 | Acetonitrile, Tetrahydrofuran, and Ammonium acetate buffer pH 5.0 |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | UV at 246 nm | UV at 244 nm |

| Reference(s) | [5] | [6] |

Experimental Protocol for HPLC Analysis (General):

-

Standard and Sample Preparation: Prepare standard solutions of this compound and the Atorvastatin API in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare sample solutions of the Atorvastatin drug substance or product at a specified concentration.

-

Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Data Acquisition and Analysis: Record the chromatograms and measure the peak areas for Atorvastatin and Impurity F. Calculate the amount of Impurity F in the sample by comparing its peak area to that of the standard.

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Table 3: NMR Spectral Data for a Protected Form of this compound [4]

| ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | ¹³C NMR (400 MHz, DMSO-d6) δ (ppm) |

| 7.38-7.29 (m, 5H), 7.19 (t, 1H), 5.02 (s, 2H), 4.19-4.15 (m, 1H), 3.92-3.86 (m, 1H), 3.09-3.04 (m, 2H), 2.37-2.32 (m, 1H), 2.25-2.19 (m, 1H), 1.54-1.49 (m, 3H), 1.39-1.36 (m, 12H), 1.24 (s, 3H), 1.09-1.00 (m, 1H) | 19.52, 27.69, 29.89, 35.73, 35.99, 36.52, 42.14, 65.09, 65.92, 66.14, 79.62, 98.00, 127.68, 128.27, 137.26, 156.03, 169.54 |

Note: The provided NMR data corresponds to a protected intermediate of this compound. The exact chemical shifts for the final deprotected impurity may vary.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound and its Protected Forms

| Compound | Ionization Mode | Observed m/z | Reference(s) |

| Protected this compound | ESI+ | 854.06 [M+H]⁺ | [4] |

| Protected this compound Intermediate | ESI+ | 430.5 [M+Na]⁺ | [4] |

| Protected this compound Intermediate | ESI+ | 607.1 [M+H]⁺ | [4] |

The fragmentation pattern of Atorvastatin itself has been studied, and similar fragmentation pathways can be anticipated for Impurity F, involving cleavages of the side chains and the pyrrole ring.[7][8]

Pharmacological and Toxicological Profile

There is a significant lack of publicly available information regarding the specific pharmacological and toxicological properties of this compound. It is primarily controlled as a process-related impurity to ensure the quality, safety, and efficacy of the final Atorvastatin drug product.[1] The general principle for drug impurities is that their levels should be kept as low as technically feasible and they should be qualified (i.e., their safety demonstrated) if they are present above certain thresholds defined by regulatory bodies like the ICH.[10] The potential for impurities to affect the therapeutic efficacy or cause adverse effects is a key consideration in drug development.[3]

Conclusion

This compound is a critical quality attribute to be monitored during the production of Atorvastatin. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. The provided experimental protocols and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical industry. Further research into the specific biological activity and toxicological profile of this compound is warranted to fully understand its potential impact on patient safety.

References

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound | 1371615-56-3 | FA165540 [biosynth.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. mjcce.org.mk [mjcce.org.mk]

- 6. mdpi.com [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. rjpn.org [rjpn.org]

An In-depth Technical Guide to the Synthesis of Atorvastatin Impurity F

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathways for Atorvastatin Impurity F, a known related substance of Atorvastatin. The guide details the chemical reactions, experimental protocols, and quantitative data associated with its formation, intended for use in research, development, and quality control settings.

Introduction to this compound

This compound, also known as Atorvastatin Diamino Impurity, is a process-related impurity that can arise during the synthesis of Atorvastatin.[1] Its chemical structure is characterized by the amide linkage of two atorvastatin-like molecules. The systematic IUPAC name for the free acid form is (3R, 5R)-7-[[(3R, 5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3, 5-dihydroxy-1-oxoheptyl]amino]-3, 5-dihydroxy-heptanoic acid.[1][2] The presence and quantity of such impurities are critical quality attributes for the final drug substance, necessitating a thorough understanding of their synthetic origins.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the formation of a protected intermediate, referred to as "protected EP Impurity-F" (Compound 2 ), which is subsequently deprotected to yield the final impurity (Compound 3 ).[3] Two main strategies have been identified for the synthesis of this key protected intermediate.

Route 1: Amide Coupling

This approach involves the condensation of the sodium salt of a protected Atorvastatin molecule (Compound 9 ) with a protected amino derivative of the Atorvastatin side-chain (Compound 5 ). This reaction forms the characteristic diamide bond of the impurity.

Route 2: Paal-Knorr Condensation

An alternative strategy utilizes the Paal-Knorr pyrrole synthesis. It begins with the self-condensation of the amino derivative (Compound 5 ) to form an amino ester (Compound 8 ). This intermediate then undergoes a Paal-Knorr condensation with a diketone intermediate (Compound 6 ) to form the protected Impurity F (Compound 2 ).[3]

Below is a visualization of the primary synthesis pathway (Route 1).

Caption: Synthesis pathway of this compound via amide coupling.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key synthesis steps.

Table 1: Reaction Yields

| Step | Product | Starting Material(s) | Yield (%) | Reference |

| Saponification | Sodium Salt of Protected Atorvastatin (9) | Protected Atorvastatin Ester (7) | 95% | [3] |

| Amide Coupling (Method 1) | Protected EP Impurity-F (2) | Compound 9 and Amino Derivative (5) | 87% | [3] |

Table 2: Mass Spectrometry Data

| Compound | Ion Mode | m/z Value | Species | Reference |

| Protected Atorvastatin (7) | Positive | 642.9 | [M+Na]+ | [3] |

| Protected EP Impurity-F (2) | Positive | 876.4 | [M+Na]+ | [3] |

Detailed Experimental Protocols

The following protocols are based on documented laboratory procedures for the synthesis of this compound intermediates.[3]

Experiment 1: Synthesis of Sodium Salt of Protected Atorvastatin (Compound 9)

-

Reactants:

-

Protected Atorvastatin Ester (Compound 7 ): 7.7 mmol

-

Sodium Hydroxide (NaOH): 23 mmol

-

-

Solvents:

-

Methanol (MeOH): 15 mL

-

Tetrahydrofuran (THF): 15 mL

-

-

Procedure:

-

A solution of Compound 7 is prepared in a mixture of MeOH and THF.

-

NaOH is slowly added to the solution. The temperature is allowed to rise to 40-45°C.

-

The reaction mixture is maintained at this temperature for 18 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the solvent is distilled off.

-

The resulting residue is treated with hexane to isolate the sodium salt (Compound 9 ) as a solid.

-

-

Yield: 4.5 g (95%)

Experiment 2: Synthesis of Protected EP Impurity-F (Compound 2) - Method 1

-

Reactants:

-

Sodium Salt of Protected Atorvastatin (Compound 9 ): 8 mmol

-

Amino Derivative (Compound 5 ): 9 mmol

-

-

Reagents:

-

N,N-Diisopropylethylamine (DiPEA): 32 mmol

-

Hydroxybenzotriazole (HOBt): 16 mmol

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl): 12 mmol

-

-

Solvent:

-

Dimethylformamide (DMF): 50 mL

-

-

Procedure:

-

Compound 9 and DiPEA are taken in DMF.

-

The mixture is cooled to 0-10°C.

-

HOBt and EDC.HCl are added slowly, followed by the addition of Compound 5 .

-

The reaction temperature is raised to 20-30°C and maintained for 16 hours. Reaction progress is monitored by TLC.

-

The reaction mass is poured into 200 mL of ice-cold water and stirred at room temperature for 2 hours.

-

The resulting solid is filtered and dried at 50°C to isolate crude Compound 2 .

-

-

Yield: 6 g (87%)

-

Purification: The crude product is purified by column chromatography using a 95:5 mixture of chloroform and methanol as the eluent to obtain pure Compound 2 (2.1 g).

Experiment 3: Synthesis of Protected EP Impurity-F (Compound 2) - Alternative Paal-Knorr Method

-

Reactants:

-

Diketone (Compound 6 ): 12 mmol

-

Amino Ester (Compound 8 ): 12 mmol

-

-

Reagents:

-

Pivalic acid: 24 mmol

-

Morpholine: 11 mmol

-

Tetrabutylammonium hydrogen sulfate (TBAHS): 1.8 mmol

-

-

Solvent:

-

Cyclohexane: 60 mL total

-

-

Procedure:

-

A suspension of Compound 6 in 50 mL of cyclohexane is prepared at ambient temperature.

-

Pivalic acid, morpholine, and TBAHS are added. The temperature rises to 50-60°C.

-

A solution of Compound 8 in 10 mL of cyclohexane is added to the mixture.

-

The reaction is refluxed for 34 hours.

-

Further workup and purification would be required to isolate Compound 2 .

-

This document is intended for informational purposes for qualified professionals and is based on publicly available scientific literature. All laboratory work should be conducted with appropriate safety precautions.

References

Atorvastatin Impurity F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atorvastatin Impurity F, a known process-related impurity of the widely prescribed drug, Atorvastatin. This document details its chemical identity, synthesis, and analytical characterization, offering valuable information for researchers and professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

This compound, also known as Atorvastatin USP Related Compound F or Atorvastatin Amide Impurity, is a critical substance to monitor during the manufacturing of Atorvastatin.[1] Its formation is associated with the synthesis process of the active pharmaceutical ingredient (API).[2][3]

A summary of its key identifiers and properties is provided in the table below.

| Parameter | Value | Reference |

| CAS Number (Free Acid) | 887196-24-9 | [1][4][5][6] |

| CAS Number (Calcium Salt) | 1105067-87-5 | [1][4][7] |

| Molecular Formula | C40H48FN3O8 | [1][4][5][7] |

| Molecular Weight | 717.82 g/mol | [1][5][7] |

| IUPAC Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid | [6] |

| Synonyms | Atorvastatin EP Impurity F, Atorvastatin USP RC F, Atorvastatin Amide Impurity, Atorvastatin Diamino Impurity | [1][6] |

Synthesis of this compound

The synthesis of this compound typically involves the formation of a protected intermediate, followed by deprotection to yield the final compound. The following is a representative synthetic scheme.

Synthesis Pathway Diagram

References

- 1. veeprho.com [veeprho.com]

- 2. mjcce.org.mk [mjcce.org.mk]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

physical and chemical properties of Atorvastatin Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Atorvastatin Impurity F, a known related substance of the widely prescribed cholesterol-lowering medication, Atorvastatin. The information compiled herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, also known as Atorvastatin Diamino Impurity, is a process-related impurity that can arise during the synthesis of Atorvastatin.[1] Understanding its physicochemical characteristics is crucial for the development of effective analytical methods for its detection and quantification, ensuring the quality and safety of the final drug product.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

| Chemical Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid[2][3] |

| Synonyms | Atorvastatin Diamino Impurity, Atorvastatin Amide Acid, Atorvastatin Di-Amide Acid[2] |

| CAS Number | 887196-24-9 (Free Acid)[2], 1105067-87-5 (Calcium Salt)[4] |

| Molecular Formula | C₄₀H₄₈FN₃O₈ (Free Acid)[5] |

| Molecular Weight | 717.82 g/mol (Free Acid)[5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly available for the free acid. A related precursor melts at 165–167 °C.[6] |

| Boiling Point | 934.8 ± 65.0 °C (Predicted)[5] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted)[5] |

| pKa | 4.30 ± 0.10 (Predicted)[5] |

| Solubility | Slightly soluble in methanol and DMSO.[7] |

Analytical Characterization

The structural elucidation and quantification of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method based on literature for the analysis of Atorvastatin and its impurities.[8][9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C8 or C18, with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate buffer at pH 5.0) and an organic solvent (e.g., acetonitrile and/or methanol).

-

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 248 nm.[7]

-

Sample Preparation: Dissolve a known quantity of the test sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of this compound should be determined by comparison with a qualified reference standard.

Spectroscopic Characterization

Mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are essential for the structural confirmation of this compound.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (free acid), the expected monoisotopic mass would be approximately 717.34 g/mol .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure. While specific spectral data for Impurity F is not publicly available, the synthesis of a related precursor has been described with its NMR characterization.[10]

2.2.3. Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. It can be a rapid method to assess the presence of impurities if their characteristic absorption bands are known and do not overlap significantly with the API's spectrum.[11]

Synthesis and Isolation

The synthesis of this compound has been described in the literature and typically involves the coupling of two molecules of an amino-functionalized side chain with the core pyrrole structure.[6][10] One reported synthesis involves a Paal-Knorr condensation of a diamino ester intermediate with a diketone, followed by deprotection to yield the final impurity.[10]

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and analytical characterization of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A general analytical workflow for the isolation and characterization of this compound.

Conclusion

This technical guide summarizes the key physical and chemical properties of this compound based on currently available information. The provided data and representative experimental protocols offer a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of Atorvastatin. Further research to fully characterize this impurity and understand its potential biological impact is encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. Atorvastatin EP IMpurity F | 887196-24-9 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. wjarr.com [wjarr.com]

- 8. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mjcce.org.mk [mjcce.org.mk]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. farmaciajournal.com [farmaciajournal.com]

Atorvastatin Impurity F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides an in-depth exploration of Atorvastatin Impurity F, a known process-related impurity. The document details its discovery, history, and chemical properties, alongside a thorough examination of its formation mechanism during the synthesis of Atorvastatin. Comprehensive analytical methodologies for its detection and quantification are presented, supported by tabulated quantitative data from various studies. Detailed experimental protocols for key analytical procedures are also included. Furthermore, this guide features visualizations of the chemical synthesis pathway illustrating the formation of Impurity F and a typical analytical workflow, created using Graphviz (DOT language), to provide a clear and concise understanding for researchers and drug development professionals.

Introduction to Atorvastatin and its Impurities

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The control of impurities in the Atorvastatin API is a critical aspect of pharmaceutical quality control to ensure its safety and therapeutic effectiveness. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for various impurities.

This compound, chemically known as (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-N-[(3R,5R)-3,5-dihydroxyheptanoyl]heptanamide, is a significant process-related impurity. Its presence in the final drug substance is carefully monitored and controlled.

Discovery and History of this compound

The specific historical details surrounding the initial discovery and identification of this compound are not extensively documented in publicly available literature. However, its recognition as a significant process-related impurity is evident from its inclusion in the European Pharmacopoeia monograph for Atorvastatin. The identification and characterization of such impurities typically occur during the process development and forced degradation studies of the drug substance.

A notable contribution to the understanding of Atorvastatin impurities came from a 2008 publication by Stach et al., which detailed the synthesis and characterization of several Atorvastatin impurities, including the "diamino atorvastatin," which corresponds to Impurity F.[1] This work suggested that the impurity could arise from impure starting materials, specifically the amine intermediate used in the synthesis of Atorvastatin. The inclusion of Impurity F in pharmacopeial monographs underscores its importance from a regulatory and quality control perspective.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxy-heptanoic acid |

| Synonyms | Atorvastatin Diamino Impurity, Atorvastatin Amide Impurity, Atorvastatin Related Compound F |

| CAS Number | 887196-24-9 (Acid form) |

| Molecular Formula | C40H48FN3O8 |

| Molecular Weight | 717.82 g/mol |

Formation of this compound

Atorvastatin is commercially synthesized via the Paal-Knorr reaction, a key step that forms the central pyrrole ring. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This compound is understood to be a process-related impurity that can arise from a side reaction during this synthesis.

The primary amine intermediate, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid tert-butyl ester, is a crucial building block. If this amine starting material contains a dimeric impurity, or if it dimerizes under the reaction conditions, it can lead to the formation of this compound. This dimeric amine can react with the 1,4-dicarbonyl precursor in a manner analogous to the main reaction, resulting in the formation of the larger "diamino" impurity.

Caption: Formation of Atorvastatin and Impurity F.

Analytical Methodologies

The detection and quantification of this compound are primarily achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Several methods have been developed and validated for the analysis of Atorvastatin and its related substances.

HPLC Method Parameters

The following table summarizes typical HPLC parameters reported in the literature for the analysis of Atorvastatin impurities, including Impurity F.

| Parameter | European Pharmacopoeia (EP) Method | Alternative HPLC Method |

| Column | Octylsilyl C8 (L7), 250 mm x 4.6 mm, 5 µm | C18, various dimensions |

| Mobile Phase | Gradient mixture of Acetonitrile, Tetrahydrofuran, and Ammonium acetate buffer (pH 5.0) | Gradient or isocratic mixtures of Acetonitrile/Methanol and buffer (e.g., phosphate, formate) |

| Flow Rate | 1.5 mL/min | 0.8 - 1.5 mL/min |

| Detection | UV at 244 nm | UV at 245-254 nm |

| Column Temp. | Ambient or controlled | 25 - 40 °C |

Quantitative Data

The following table presents a summary of quantitative data related to the analysis of this compound from various sources.

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 0.05 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.14 µg/mL | [2] |

| Relative Retention Time (RRT) | ~1.6 (relative to Atorvastatin) | Varies with method |

Experimental Protocols

Sample Preparation for HPLC Analysis

-

Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a diluent (typically a mixture of acetonitrile and water or buffer) to obtain a known concentration.

-

Test Solution (Drug Substance): Accurately weigh and dissolve the Atorvastatin drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).

-

Test Solution (Dosage Form): Crush a representative number of tablets to a fine powder. Extract the powder with a known volume of diluent, sonicate, and filter to obtain a clear solution of a specified concentration.

HPLC Operating Conditions (Example)

-

Instrument: A gradient HPLC system with a UV detector.

-

Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: Buffer solution (e.g., 0.05 M Ammonium acetate, pH 5.0).

-

Mobile Phase B: Acetonitrile/Tetrahydrofuran mixture.

-

Gradient Program: A suitable gradient program to achieve separation of all impurities.

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 244 nm.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical sample.

Caption: Analytical workflow for impurity analysis.

Conclusion

This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Atorvastatin. A thorough understanding of its formation, chemical properties, and analytical methodologies is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their work with Atorvastatin. The provided data, protocols, and visualizations serve as a valuable resource for both routine quality control and further research in this area.

References

Atorvastatin Impurity F: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Atorvastatin Impurity F, a known process-related impurity and potential degradant of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document collates available scientific information on its chemical properties, synthesis, isolation, and analytical characterization. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Atorvastatin.

Chemical Identity and Properties

This compound, also known as Atorvastatin Diamino Impurity, is a dimeric impurity formed during the synthesis of Atorvastatin.[1] Its chemical structure consists of two Atorvastatin molecules linked by an amide bond.

| Property | Value | Reference(s) |

| Chemical Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxy-heptanoic acid | [2] |

| Synonyms | Atorvastatin Diamino Impurity, Atorvastatin Amide Impurity, Atorvastatin Di-Amide Acid, Atorvastatin Related Compound F | [3] |

| CAS Number | 887196-24-9 (Acid form) | [4] |

| Molecular Formula | C40H48FN3O8 | [4] |

| Molecular Weight | 717.84 g/mol | [4] |

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Atorvastatin.[5] It can also arise as a degradation product under certain stress conditions. The primary route of formation involves the self-condensation of an amine intermediate or the reaction of an activated Atorvastatin intermediate with an amino-functionalized precursor.

One described synthetic route to a protected form of this compound involves the condensation of the sodium salt of a protected Atorvastatin with an amino-functionalized side chain in the presence of coupling agents like EDC HCl and HOBt in DMF.[6] Subsequent deprotection yields this compound.

Another potential pathway for its formation is through the Paal-Knorr condensation of a dimeric amino ester with a diketone intermediate.[6]

The workflow for the synthesis of a protected precursor to this compound is outlined below.

References

Atorvastatin Impurity F: A Review of Available Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a widely prescribed synthetic lipid-lowering agent, is a cornerstone in the prevention and management of cardiovascular diseases. As with any pharmaceutical active pharmaceutical ingredient (API), the manufacturing process of atorvastatin can result in the formation of impurities. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the identification and control of these impurities to ensure the safety and efficacy of the final drug product. Atorvastatin Impurity F is one such process-related impurity that requires careful monitoring and toxicological assessment.

This technical guide provides a comprehensive overview of the currently available toxicological data for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of atorvastatin.

Current Status of Toxicological Data

A thorough review of publicly available scientific literature and regulatory documents reveals a significant lack of specific toxicological data for isolated this compound. Material Safety Data Sheets (MSDS) for this compound consistently state that no data is available for key toxicological endpoints.[1][2]

Key Toxicological Endpoints with No Available Data:

-

Acute Toxicity (Oral, Dermal, Inhalation)[1]

-

Skin Corrosion/Irritation[1]

-

Serious Eye Damage/Irritation[1]

-

Respiratory or Skin Sensitization[1]

-

Germ Cell Mutagenicity[1]

-

Carcinogenicity[1]

-

Reproductive Toxicity[1]

-

Specific Target Organ Toxicity (Single and Repeated Exposure)[1]

While direct studies on this compound are not publicly accessible, general toxicological studies are conducted on the atorvastatin drug substance to qualify the presence of impurities within established limits. For instance, the U.S. Food and Drug Administration (FDA) has reviewed studies on amorphous atorvastatin, which included a 3-month toxicity study in dogs and two gene-toxicity studies, to qualify the impurities present.[3] However, these studies assess the toxicological profile of the API as a whole, containing a mixture of impurities, and do not provide data on the specific effects of this compound in isolation.

Physicochemical Information

While toxicological data is scarce, chemical and physical properties of this compound are documented.

| Identifier | Value |

| IUPAC Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid |

| CAS Number | 887196-24-9 (acid form) |

| Molecular Formula | C40H48FN3O8 |

| Molecular Weight | 717.82 g/mol |

Regulatory Context and Impurity Qualification

The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A/B) on the identification, qualification, and control of impurities in new drug substances and products. The absence of specific toxicological data for this compound necessitates that its levels in the final drug product are strictly controlled and kept below the ICH qualification threshold. Should the level of this impurity exceed the threshold, further toxicological studies would be required to qualify its safety.

The control of impurities is a critical aspect of drug manufacturing.[4] The impurity profile of a drug substance is dependent on the manufacturing process and parameters.[5]

Experimental Protocols and Methodologies

Due to the lack of specific toxicological studies for this compound, no detailed experimental protocols can be provided. However, standard toxicological assays that would be employed for such an assessment are outlined in the workflow diagram below.

Experimental Workflow for Impurity Toxicological Assessment

This diagram illustrates a typical workflow for the toxicological evaluation of a pharmaceutical impurity.

References

The Metabolic Pathway of Atorvastatin Impurity F: A Technical Overview for Researchers

I. Atorvastatin Metabolism: A Well-Characterized Pathway

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily in the liver. The biotransformation of atorvastatin is a complex process involving several key enzyme families, leading to the formation of both active and inactive metabolites.

A. Primary Metabolic Pathway: Cytochrome P450-Mediated Oxidation

The principal metabolic route for atorvastatin is oxidation, predominantly mediated by the cytochrome P450 (CYP) 3A4 enzyme.[1][2][3][4] This process results in the formation of two major active metabolites:

-

ortho-hydroxyatorvastatin

-

para-hydroxyatorvastatin

These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall therapeutic effect of atorvastatin, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[4] While CYP3A4 is the major contributor, CYP3A5 has been shown to have a minor role in atorvastatin metabolism.[1][2]

B. Secondary Metabolic Pathways

In addition to oxidation, atorvastatin undergoes several other metabolic transformations:

-

Glucuronidation: Atorvastatin and its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3, to form water-soluble glucuronide conjugates that are readily excreted.[5][6]

-

Lactonization: The carboxylic acid group of atorvastatin can undergo intramolecular esterification to form an inactive lactone metabolite.[3][5]

-

Beta-oxidation: The heptanoic acid side chain of atorvastatin can also be subject to beta-oxidation.[4][6]

C. Role of Transporters in Atorvastatin Disposition

The disposition of atorvastatin and its metabolites is also heavily influenced by various uptake and efflux transporters located in the liver and other tissues. Key transporters include:

-

Organic Anion Transporting Polypeptide 1B1 (OATP1B1): Mediates the hepatic uptake of atorvastatin.[3][6]

-

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): Act as efflux transporters that can limit the intestinal absorption and facilitate the biliary excretion of atorvastatin and its metabolites.[3][6]

-

Multidrug Resistance-Associated Protein 2 (MRP2): Involved in the biliary excretion of atorvastatin and its conjugates.[3]

II. The Uncharted Territory: Metabolic Pathway of Atorvastatin Impurity F

This compound, also known as Atorvastatin Diamino Impurity or Atorvastatin Related Compound F[7], is a known process-related impurity of atorvastatin.[8][9] Its chemical structure has been characterized.[][11] However, a thorough review of the scientific literature did not yield any specific studies detailing the metabolic pathway of this impurity.

It is plausible to hypothesize that this compound may be a substrate for the same or similar metabolic enzymes and transporters as the parent atorvastatin molecule, given their structural similarities. However, without direct experimental evidence, this remains speculative. The specific metabolites, the enzymes responsible for their formation, and the pharmacokinetic profile of this compound are yet to be determined.

III. Data Presentation: Atorvastatin Metabolism

The following table summarizes the key enzymes and transporters involved in the metabolism and disposition of the parent drug, atorvastatin.

| Category | Enzyme/Transporter | Role in Atorvastatin Metabolism/Disposition | Reference(s) |

| Phase I Metabolism | Cytochrome P450 3A4 (CYP3A4) | Major enzyme responsible for the formation of active ortho- and para-hydroxyatorvastatin metabolites. | [1][2][3][4] |

| Cytochrome P450 3A5 (CYP3A5) | Minor contributor to the hydroxylation of atorvastatin. | [1][2] | |

| Phase II Metabolism | UDP-glucuronosyltransferase 1A1 (UGT1A1) | Involved in the glucuronidation of atorvastatin and its metabolites. | [6] |

| UDP-glucuronosyltransferase 1A3 (UGT1A3) | Involved in the glucuronidation of atorvastatin and its metabolites. | [5][6] | |

| Hepatic Uptake | Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Facilitates the entry of atorvastatin into hepatocytes. | [3][6] |

| Efflux | P-glycoprotein (P-gp) | Limits intestinal absorption and promotes biliary excretion. | [3][6] |

| Breast Cancer Resistance Protein (BCRP) | Efflux transporter involved in limiting absorption and facilitating excretion. | [3][6] | |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Mediates the biliary excretion of atorvastatin and its conjugates. | [3] |

IV. Experimental Protocols: Studying Atorvastatin Metabolism

The methodologies to elucidate the metabolic pathways of a compound like atorvastatin, and hypothetically this compound, would typically involve a combination of in vitro and in vivo studies.

A. In Vitro Metabolism Studies

-

Incubation with Liver Microsomes: Human liver microsomes (HLMs) are a standard in vitro tool to study CYP-mediated metabolism. The compound of interest is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP activity). The reaction mixture is then analyzed by LC-MS/MS to identify and quantify the formation of metabolites.

-

Incubation with Recombinant Human CYP Enzymes: To identify the specific CYP isoforms involved, the compound is incubated with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9).

-

Hepatocyte Cultures: Primary human hepatocytes provide a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.

-

Enzyme Inhibition Studies: To confirm the role of specific enzymes, known chemical inhibitors of those enzymes are co-incubated with the compound and the enzyme source (e.g., ketoconazole for CYP3A4). A reduction in metabolite formation in the presence of the inhibitor indicates the involvement of that enzyme.

B. In Vivo Metabolism Studies

-

Animal Models: Preclinical animal models (e.g., rats, dogs) are used to study the pharmacokinetics and metabolism of the compound in a whole organism. Blood, urine, and feces are collected over time and analyzed for the parent compound and its metabolites.

-

Human Studies: In clinical trials, blood and urine samples from human subjects administered the drug are analyzed to determine the metabolic profile and pharmacokinetic parameters in humans.

C. Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its metabolites in biological matrices.

-

Mass Spectrometry (MS/MS): Coupled with HPLC, it is used for the detection, identification, and quantification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

V. Visualization of Atorvastatin's Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of atorvastatin.

Caption: Primary metabolic pathways of atorvastatin.

VI. Conclusion and Future Directions

References

- 1. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. veeprho.com [veeprho.com]

- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 11. Atorvastatin EP Impurity F | 887196-24-9 [chemicea.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atorvastatin Impurity F

Introduction

Atorvastatin is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease. During the synthesis and storage of Atorvastatin, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Atorvastatin Impurity F is one such specified impurity that requires a robust analytical method for its detection and quantification. This application note details a reliable and validated HPLC method for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

This compound is chemically known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl] amino]-3,5-dihydroxy-heptanoic acid.[] Its molecular formula is C40H48FN3O8 with a molecular weight of 717.82 g/mol .[]

Analytical Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the simultaneous determination of Atorvastatin and its impurities, including Impurity F.

Chromatographic Conditions:

| Parameter | Value |

| Column | X-Select CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Buffer: Acetonitrile: Tetrahydrofuran (575:400:25, v/v/v) |

| Buffer: 2 g of 1-Octane Sulfonic Acid Sodium Salt in water, pH adjusted to 3.00 ± 0.05 with Ortho-Phosphoric Acid | |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 246 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters for this compound are summarized below.

| Validation Parameter | Result | Reference |

| Linearity Range | 0.05 - 1.5% of a 500 µg/mL Atorvastatin solution | [2] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Accuracy (% Recovery) | Data not explicitly available for Impurity F, but generally within 98-102% for other impurities. | |

| Precision (% RSD) | < 2.0% for all impurities | [2] |

| Limit of Detection (LOD) | 0.05 µg/mL (for atorvastatin and its impurities) | [3] |

| Limit of Quantification (LOQ) | 0.14 µg/mL (for atorvastatin and its impurities) | [3] |

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1. Standard Solution Preparation: a. Prepare a stock solution of Atorvastatin reference standard at a concentration of 500 µg/mL in a diluent consisting of a mixture of acetonitrile and water (60:40, v/v). b. Prepare a stock solution of this compound reference standard at a concentration of 50 µg/mL in the same diluent. c. From the Impurity F stock solution, prepare a working standard solution at a concentration of 0.75 µg/mL (corresponding to 0.15% of the Atorvastatin standard solution).

2. Sample Solution Preparation (for Bulk Drug): a. Accurately weigh and dissolve an appropriate amount of the Atorvastatin bulk drug substance in the diluent to obtain a final concentration of 500 µg/mL.

3. Sample Solution Preparation (for Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Transfer an amount of the powder equivalent to 50 mg of Atorvastatin into a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking. d. Allow the solution to cool to room temperature and dilute to volume with the diluent. e. Filter the solution through a 0.45 µm nylon filter, discarding the first few milliliters of the filtrate.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] Atorvastatin is known to degrade under various stress conditions.[5][6]

1. Acid Hydrolysis: a. To 1 mL of the Atorvastatin stock solution (500 µg/mL), add 1 mL of 0.1 N HCl. b. Keep the solution at 60°C for 2 hours. c. Neutralize the solution with an appropriate volume of 0.1 N NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.

2. Base Hydrolysis: a. To 1 mL of the Atorvastatin stock solution, add 1 mL of 0.1 N NaOH. b. Keep the solution at 60°C for 2 hours. c. Neutralize the solution with an appropriate volume of 0.1 N HCl and dilute to a final concentration of 50 µg/mL with the mobile phase.

3. Oxidative Degradation: a. To 1 mL of the Atorvastatin stock solution, add 1 mL of 3% hydrogen peroxide. b. Keep the solution at room temperature for 24 hours. c. Dilute to a final concentration of 50 µg/mL with the mobile phase.

4. Thermal Degradation: a. Keep the solid drug substance in a hot air oven at 105°C for 24 hours. b. After cooling, dissolve the sample in the diluent to obtain a concentration of 500 µg/mL.

5. Photolytic Degradation: a. Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days. b. Dissolve the sample in the diluent to obtain a concentration of 500 µg/mL.

Note: The specific conditions leading to the preferential formation of this compound are not extensively detailed in the available literature. Therefore, analysis of all stressed samples is recommended to evaluate the impurity profile.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of forced degradation studies on Atorvastatin.

Conclusion

The described HPLC method is specific, sensitive, and robust for the quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is stability-indicating, as it can effectively separate the main component from its impurities and degradation products. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of Atorvastatin.

References

- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]

Application Note and Protocol for the HPLC Analysis of Atorvastatin Impurity F

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atorvastatin Impurity F in bulk drug substances and pharmaceutical formulations. This application note is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Atorvastatin is a synthetic lipid-lowering agent and a member of the statin class of drugs. During the synthesis and storage of Atorvastatin, various impurities can be formed. This compound, chemically known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid, is one of the potential process-related impurities that needs to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] This document outlines a robust HPLC method for the separation and quantification of this compound.

Experimental Protocol

This protocol describes the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound.

Materials and Reagents

-

Atorvastatin Calcium reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (HPLC grade, stabilized)

-

Ortho-Phosphoric Acid (AR grade)

-

1-Octane Sulfonic Acid Sodium Salt (AR grade)

-

Water (HPLC grade)

-

Dimethylformamide (DMF) (HPLC grade) - for sample preparation[2]

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of this compound:

| Parameter | Condition |

| Column | X-Select CSH C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent |

| Mobile Phase | Buffer: Acetonitrile: Tetrahydrofuran (575: 400: 25, v/v/v) |

| Buffer Preparation: Dissolve 2 g of 1-Octane Sulfonic Acid Sodium Salt in 1000 mL of water and adjust the pH to 3.00 ± 0.05 with Ortho-Phosphoric Acid. | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV at 246 nm[3] |

| Run Time | Approximately 30 minutes |

Sample and Standard Preparation

Standard Preparation:

-

Atorvastatin Stock Solution: Accurately weigh and dissolve an appropriate amount of Atorvastatin Calcium reference standard in DMF to obtain a concentration of 1 mg/mL.

-

Impurity F Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in DMF to obtain a concentration of 0.1 mg/mL.

-

Working Standard Solution (for system suitability): Prepare a solution containing 0.5 mg/mL of Atorvastatin and 0.0015 mg/mL (0.3%) of Impurity F by diluting the respective stock solutions with the mobile phase.

Sample Preparation:

-

Accurately weigh and transfer a quantity of the sample (bulk drug or powdered tablets) equivalent to 50 mg of Atorvastatin into a 100 mL volumetric flask.

-

Add approximately 70 mL of DMF, sonicate for 15 minutes to dissolve, and then dilute to volume with DMF.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method should be evaluated using system suitability parameters. The following table summarizes the expected quantitative data for the analysis of Atorvastatin and Impurity F.

| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) | Tailing Factor |

| Atorvastatin | ~ 10.5 | 1.00 | > 2.0 | < 1.5 |

| This compound | ~ 12.8 | ~ 1.22 | - | < 1.5 |

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Method Validation

This analytical method should be validated in accordance with ICH guidelines. The validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The method has been shown to be linear over a range of 0.05-1.5% for Atorvastatin impurities.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway of Atorvastatin (Simplified)

While not directly related to the analytical method, understanding the mechanism of action of Atorvastatin provides context for its importance. The following diagram illustrates the simplified signaling pathway of Atorvastatin in cholesterol synthesis.

Caption: Simplified pathway of Atorvastatin's inhibition of HMG-CoA reductase.

References

Application Note: Quantification of Atorvastatin Impurity F using a High-Sensitivity LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] During the synthesis and storage of Atorvastatin, various process-related and degradation impurities can form.[2] Regulatory bodies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. Atorvastatin Impurity F is one such specified impurity that needs to be monitored. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

Chemical Structures

For a clear understanding, the chemical structures of Atorvastatin and this compound are presented below.

-

Atorvastatin:

-

Molecular Formula: C₃₃H₃₅FN₂O₅

-

Molecular Weight: 558.64 g/mol

-

-

This compound:

-

Molecular Formula: C₄₀H₄₈FN₃O₈

-

Molecular Weight: 717.82 g/mol []

-

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥95% purity)[]

-

Atorvastatin reference standard

-

Atorvastatin-d5 (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Atorvastatin-d5 (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Atorvastatin-d5 in 50:50 acetonitrile/water.

Sample Preparation

-

Accurately weigh and dissolve the Atorvastatin bulk drug sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to achieve a target concentration.

-

Transfer an aliquot of the sample solution to a clean tube.

-

Add a fixed volume of the IS working solution to each sample, calibrant, and quality control (QC) sample.

-

Vortex the samples for 30 seconds.

-

If necessary, centrifuge the samples to pellet any excipients.

-

Transfer the supernatant to HPLC vials for analysis.

LC-MS/MS Method

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | Start with 40% B, linear gradient to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 718.8 → 559.4 (Quantifier), 718.8 → 440.2 (Qualifier) Atorvastatin-d5 (IS): m/z 564.3 → 445.2 |

| Collision Energy (CE) | Optimized for each transition (typically 25-45 eV) |

| Declustering Potential (DP) | Optimized for each analyte (typically 80-120 V) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: The MRM transition for this compound (m/z 718.8 [M+H]⁺) is predicted based on its molecular weight and the known fragmentation pattern of Atorvastatin, where a common loss corresponds to the dihydroxyheptanoic acid side chain. The primary fragment m/z 559.4 corresponds to the core Atorvastatin-like structure within the impurity. The transition for Atorvastatin itself is typically m/z 559.4 → 440.1.[4][5] These parameters should be optimized for the specific instrument used.

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. Analyzed by comparing the chromatograms of blank, spiked, and sample solutions. | No significant interference at the retention time of the analyte and IS. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are analyzed. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte (at least 3 concentration levels). | % Recovery within 80-120% (or tighter for drug substance). |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at different concentrations. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision (%RSD ≤ 20%) and accuracy (within 20% of nominal value). |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | %RSD of results should be within acceptable limits. |

Data Presentation

The quantification of this compound is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Table 3: Example Quantitative Data for Calibration Curve

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 (LOQ) | 1,520 | 510,000 | 0.0030 |

| 5.0 | 7,800 | 515,000 | 0.0151 |

| 25.0 | 39,500 | 508,000 | 0.0778 |

| 100.0 | 158,000 | 512,000 | 0.3086 |

| 250.0 | 398,000 | 511,000 | 0.7789 |

| 500.0 | 795,000 | 509,000 | 1.5619 |

Visualization

The following diagram illustrates the general workflow for the quantification of this compound.

Caption: Experimental workflow for LC-MS/MS quantification.

References

Application Notes and Protocols: Preparation of Atorvastatin Impurity F Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1][2] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3][4] Atorvastatin Impurity F is a known process-related impurity that requires a well-characterized reference standard for accurate identification and quantification in pharmaceutical quality control.[5][6][7] These application notes provide a detailed protocol for the preparation and characterization of the this compound reference standard.

This compound Profile

| Characteristic | Value |

| IUPAC Name | (3R, 5R)-7-[[(3R, 5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3, 5-dihydroxy-1-oxoheptyl]amino]-3, 5-dihydroxyheptanoic acid[8] |

| CAS Number | 887196-24-9 (acid)[6][7][8] |

| Molecular Formula | C40H48FN3O8[6][7] |

| Molecular Weight | 717.82 g/mol [7][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of key intermediates. The following protocol is a general guideline based on established synthetic routes.[5]

Materials:

-

tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Intermediate A)

-

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (Intermediate B)

-

Sodium salt of protected Atorvastatin

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC HCl)

-

Dimethylformamide (DMF)

-

Cyclohexane

-

Pivalic acid

-

Morpholine

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Chloroform

-

Hexane

-

Silica gel for column chromatography

Route 1: Amide Coupling

-

Formation of Protected Impurity F:

-

Dissolve the sodium salt of protected Atorvastatin (1 equivalent) and Intermediate A (1.1 equivalents) in DMF.

-

Add DIPEA (4 equivalents), HOBt (2 equivalents), and EDC HCl (1.5 equivalents) to the solution at 0-10°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a methanol/chloroform gradient to obtain the protected Impurity F.[5]

-

-

Deprotection:

-

Dissolve the purified protected Impurity F in a mixture of THF and water.

-

Add a catalytic amount of a suitable acid (e.g., HCl) to hydrolyze the protecting groups.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the final compound by preparative HPLC to yield this compound.

-

Route 2: Paal-Knorr Condensation

-

Self-condensation of Intermediate A:

-

Induce the self-condensation of Intermediate A to form a diamino ester intermediate.

-

-

Paal-Knorr Pyrrole Synthesis:

-

In a flask containing cyclohexane, add Intermediate B (1 equivalent), pivalic acid (2 equivalents), morpholine (0.9 equivalents), and TBAHS (0.15 equivalents).

-

Heat the mixture to 50-60°C.

-

Add a solution of the diamino ester intermediate (1 equivalent) in cyclohexane.

-

Reflux the reaction mixture for approximately 34 hours.[5]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and purify the resulting protected Impurity F by column chromatography.

-

-

Deprotection:

-

Follow the deprotection procedure described in Route 1 to obtain the final this compound.

-

Purification of this compound

Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining a high-purity reference standard.

Preparative HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, suitable for preparative scale |

| Mobile Phase | A gradient of acetonitrile and water/methanol with a suitable buffer (e.g., ammonium acetate) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | Optimized for the specific column dimensions |

| Injection Volume | Dependent on the concentration of the crude sample |

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Filter the sample solution to remove any particulate matter.

-

Perform multiple injections onto the preparative HPLC system.

-

Collect the fractions corresponding to the main peak of Impurity F.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to obtain a fluffy solid).

-

Dry the purified standard under vacuum to remove residual solvents.

Characterization of the Reference Standard

The identity and purity of the prepared this compound reference standard should be confirmed by a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC method should be used to determine the purity of the reference standard.[9][10]

Analytical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Buffer (e.g., 0.05 M ammonium acetate, pH 5.0) B: Acetonitrile Gradient elution is typically employed.[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C[11] |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is used to confirm the molecular weight of the synthesized impurity.

LC-MS Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive mode[11] |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Range | m/z 100-1000 |

The expected protonated molecule [M+H]+ for this compound is m/z 718.8.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the impurity.

NMR Parameters:

| Parameter | Condition |

| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃) |

| Spectrometer | 400 MHz or higher |

The obtained spectra should be consistent with the proposed structure of this compound.

Summary of Characterization Data

| Analytical Technique | Expected Result |

| HPLC Purity | ≥ 98% |

| LC-MS ([M+H]⁺) | m/z 718.8 ± 0.2 |

| ¹H NMR | Spectrum consistent with the structure of this compound |

| ¹³C NMR | Spectrum consistent with the structure of this compound |

Visualizations

Caption: Experimental workflow for the preparation and characterization of this compound.

Caption: Mechanism of action of Atorvastatin via inhibition of the HMG-CoA reductase pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rjpn.org [rjpn.org]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. veeprho.com [veeprho.com]

- 9. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using Accuracy Profile Approach (2024) | Mounir El Kacemi [scispace.com]

- 10. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation and Purification of Atorvastatin Impurity F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed to reduce levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Atorvastatin Impurity F, also known as Atorvastatin Diamino Impurity, is a known related substance that can arise during the synthesis of Atorvastatin. Its effective isolation and purification are essential for use as a reference standard in analytical method development, validation, and routine quality control of Atorvastatin drug substance and product.

This document provides detailed application notes and protocols for the isolation and purification of this compound. The methodologies described are based on established chromatographic techniques and principles for impurity separation in the pharmaceutical industry.

Chemical Profile of this compound

A clear understanding of the impurity's chemical properties is fundamental for the development of effective isolation and purification strategies.

| Parameter | Value | Reference |

| IUPAC Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid | [1][2] |

| CAS Number | 887196-24-9 (acid form) | [1][2] |

| Molecular Formula | C40H48FN3O8 | [1][2] |

| Molecular Weight | 717.82 g/mol | [1][2] |

Experimental Protocols

The following protocols outline two primary strategies for obtaining pure this compound: generation through forced degradation followed by preparative HPLC, and purification from a synthetic reaction mixture using column chromatography.

Protocol 1: Isolation by Preparative HPLC following Forced Degradation